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Compound of Interest

Compound Name:
7-Bromo-4-hydroxy-2-

phenylquinoline

Cat. No.: B1338988 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for studying

the synthesis and reactions of 7-Bromo-4-hydroxy-2-phenylquinoline. This versatile

quinoline derivative serves as a valuable scaffold in medicinal chemistry due to the broad range

of biological activities exhibited by quinoline-based compounds, including anticancer,

antimalarial, and anti-inflammatory properties.[1][2][3] The presence of bromo and hydroxy

functional groups at key positions allows for a variety of chemical modifications, making it an

ideal starting material for the synthesis of diverse chemical libraries for drug discovery.

I. Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for 7-Bromo-4-
hydroxy-2-phenylquinoline is presented in Table 1. It is imperative to consult the full Safety

Data Sheet (SDS) before handling this compound.

Table 1: Physicochemical Properties and Safety Information for 7-Bromo-4-hydroxy-2-
phenylquinoline
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Property Value Reference

Molecular Formula C₁₅H₁₀BrNO [4][5][6]

Molecular Weight 300.15 g/mol [4][5][6]

CAS Number 825620-24-4 [5][6]

Appearance Brown to solid powder [5][6]

Purity ≥95% (commercially available) [5]

Hazard Statements

H301 (Toxic if swallowed),

H318 (Causes serious eye

damage), H413 (May cause

long lasting harmful effects to

aquatic life)

[6]

Precautionary Statements

P280 (Wear protective gloves/

eye protection/ face

protection), P301 + P310 (IF

SWALLOWED: Immediately

call a POISON

CENTER/doctor), P305 +

P351 + P338 (IF IN EYES:

Rinse cautiously with water for

several minutes. Remove

contact lenses, if present and

easy to do. Continue rinsing.)

[6]

II. Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and a key

derivatization reaction of 7-Bromo-4-hydroxy-2-phenylquinoline.

Protocol 1: Synthesis of 7-Bromo-4-hydroxy-2-
phenylquinoline via Pfitzinger Reaction
The Pfitzinger reaction is a classical and effective method for the synthesis of quinoline-4-

carboxylic acids from isatin and a carbonyl compound. This protocol adapts the Pfitzinger
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reaction for the synthesis of the title compound.

Workflow for the Synthesis of 7-Bromo-4-hydroxy-2-phenylquinoline

Synthesis Protocol

Start: Prepare Reactants

5-Bromoisatin + Acetophenone + KOH solution

Reflux Reaction
(e.g., 85°C, 8h)

Acidification (HCl) & Filtration

Product: 7-Bromo-2-phenylquinoline-4-carboxylic acid

Heating (e.g., in diphenyl ether)

Final Product:
7-Bromo-4-hydroxy-2-phenylquinoline

Click to download full resolution via product page
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Caption: A generalized workflow for the synthesis of 7-Bromo-4-hydroxy-2-phenylquinoline.

Materials:

5-Bromoisatin

Acetophenone

Potassium hydroxide (KOH)

Ethanol

Hydrochloric acid (HCl)

Diphenyl ether

Standard laboratory glassware for reflux and filtration

Procedure:

In a round-bottom flask, dissolve 5-bromoisatin in a 33% aqueous solution of potassium

hydroxide.

To this solution, add a solution of acetophenone in ethanol.

Heat the reaction mixture to reflux at approximately 85°C for 8 hours.

After cooling, remove the solvent under reduced pressure.

Dissolve the residue in water and acidify with 3 M HCl to a pH of 5-6 to precipitate the

product.

Collect the crude 7-bromo-2-phenylquinoline-4-carboxylic acid by filtration, wash with water,

and dry.

For decarboxylation, heat the carboxylic acid derivative in a high-boiling solvent such as

diphenyl ether until gas evolution ceases.
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Cool the reaction mixture and precipitate the product by adding a non-polar solvent like

hexane.

Collect the final product, 7-Bromo-4-hydroxy-2-phenylquinoline, by filtration and purify by

recrystallization from a suitable solvent (e.g., ethanol/water).

Expected Characterization Data: The synthesized compound should be characterized by

standard spectroscopic methods. Expected data is summarized in Table 2.

Table 2: Expected Spectroscopic Data for 7-Bromo-4-hydroxy-2-phenylquinoline

Technique Expected Data

¹H NMR

Aromatic protons in the range of δ 7.0-8.5 ppm.

The exact shifts and coupling constants would

need to be determined experimentally or

referenced from literature for closely related

compounds.[7]

¹³C NMR

Aromatic carbons in the range of δ 110-160

ppm, with the carbonyl carbon (in the tautomeric

quinolone form) appearing further downfield.

IR (KBr, cm⁻¹)

Broad O-H stretch (~3400 cm⁻¹), C=O stretch

(~1650 cm⁻¹), C=C and C=N stretches (~1600-

1400 cm⁻¹), C-Br stretch (~600-500 cm⁻¹).

Mass Spec (m/z)

[M+H]⁺ at approximately 300.00185, showing a

characteristic isotopic pattern for a bromine-

containing compound.[4]

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction
The bromine atom at the 7-position is amenable to palladium-catalyzed cross-coupling

reactions, such as the Suzuki-Miyaura coupling, to introduce new carbon-carbon bonds.[8] This

allows for the synthesis of a wide array of derivatives with potentially enhanced biological

activities.

Materials:
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7-Bromo-4-hydroxy-2-phenylquinoline

Arylboronic acid (e.g., phenylboronic acid)

Palladium catalyst (e.g., PdCl₂(dppf))

Base (e.g., Na₂CO₃ or K₂CO₃)

Solvent (e.g., toluene/dioxane mixture or N,N-dimethylacetamide)

Inert atmosphere (Nitrogen or Argon)

Procedure:

To a reaction vessel, add 7-Bromo-4-hydroxy-2-phenylquinoline (1 equivalent), the

desired arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.1 equivalents), and

the base (2-10 equivalents).

Add the degassed solvent system.

Purge the vessel with an inert gas and maintain a positive pressure.

Heat the reaction mixture with stirring. For conventional heating, 85°C for 4 hours is a

starting point. For microwave-assisted synthesis, 150°C for 20 minutes can be employed.[8]

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture and filter through a pad of celite.

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium

sulfate.

Purify the crude product by column chromatography on silica gel.

Quantitative Data for a Representative Suzuki Coupling Reaction: The following table provides

hypothetical yet realistic quantitative data for a Suzuki coupling reaction of 7-Bromo-4-
hydroxy-2-phenylquinoline with phenylboronic acid.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1338988?utm_src=pdf-body
https://www.benchchem.com/product/b1338988?utm_src=pdf-body
https://organic-synthesis.com/suzuki-miyaura-coupling/
https://www.benchchem.com/product/b1338988?utm_src=pdf-body
https://www.benchchem.com/product/b1338988?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1338988?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 3: Representative Data for Suzuki Coupling Reaction

Reactant/Prod
uct

Molecular
Weight ( g/mol
)

Moles Mass (mg) Yield (%)

7-Bromo-4-

hydroxy-2-

phenylquinoline

300.15 0.1 30.0 -

Phenylboronic

acid
121.93 0.12 14.6 -

7-Phenyl-4-

hydroxy-2-

phenylquinoline

295.34 - - e.g., 85

III. Potential Signaling Pathway Involvement
Quinoline derivatives are known to interact with various cellular signaling pathways implicated

in cancer and other diseases. Notably, they have been shown to inhibit protein kinases within

pathways such as the PI3K/AKT/mTOR and EGFR signaling cascades.[1][3][9][10] The

potential for 7-Bromo-4-hydroxy-2-phenylquinoline and its derivatives to modulate these

pathways makes them attractive for drug development.

Diagram of a Simplified Kinase Signaling Pathway
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Simplified Kinase Signaling Pathway

Receptor Tyrosine Kinase
(e.g., EGFR)

PI3K

AKT

mTOR

Cell Proliferation,
Survival, Angiogenesis

Quinoline Derivative
(e.g., 7-substituted-4-hydroxy-2-phenylquinoline)
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Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by quinoline derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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